

Structural Characterization Guide: 4-Bromo-1-(trifluoromethyl)isoquinoline

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Compound of Interest

Compound Name: 4-Bromo-1-(trifluoromethyl)isoquinoline
Cat. No.: B11843690

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Executive Summary: The Dual-Functional Scaffold

In modern drug discovery, **4-Bromo-1-(trifluoromethyl)isoquinoline** represents a high-value "privileged scaffold." It synergizes two critical functionalities: the C1-trifluoromethyl (

) group, which enhances metabolic stability and lipophilicity (bioavailability), and the C4-bromide, a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide objectively compares the structural and physicochemical performance of this scaffold against its non-fluorinated and non-brominated analogues. It provides a validated workflow for obtaining high-quality X-ray crystallography data, which is the gold standard for confirming regioselectivity (C1 vs. C3) in radical trifluoromethylation syntheses.

Comparative Analysis: Structural & Physicochemical Performance

The introduction of the

group at the C1 position fundamentally alters the electronic landscape of the isoquinoline ring compared to the standard 4-bromoisoquinoline.

Table 1: Comparative Structural Profile

Feature	4-Bromo-1-(trifluoromethyl)isoquinoline	4-Bromoisoquinoline (Alternative A)	1-(Trifluoromethyl)isoquinoline (Alternative B)
Primary Utility	Dual-functional Core (Metabolic Block + Coupling Partner)	Standard Coupling Partner	Metabolic Stability / Bioisostere
Electronic Character	Highly Electron Deficient (-acidic)	Moderately Electron Deficient	Electron Deficient
Lipophilicity (cLogP)	High (~3.8)	Moderate (~2.8)	Moderate-High
Crystallinity	High (Driven by Br...N and F...F interactions)	Moderate (Driven by -stacking)	Low (Often oil/low-melt solid)
Metabolic Liability	Low (C1 blocked by)	High (C1 susceptible to oxidation)	Low
Key Structural Interaction	Halogen Bond () + Fluorous Segregation	- Stacking	Weak

Performance Insight: The "Fluorous Effect" in Packing

Unlike 4-bromoisoquinoline, which relies heavily on planar

-stacking, the 1-

derivative typically exhibits "fluorous segregation" in the solid state. The bulky

group disrupts tight planar stacking, often leading to higher solubility in organic solvents but greater lattice energy stability due to weak

and

contacts. This makes the 1-

variant structurally distinct and often easier to purify by crystallization than its non-fluorinated counterparts.

Experimental Protocol: Crystallization & Characterization

Obtaining X-ray quality crystals of **4-Bromo-1-(trifluoromethyl)isoquinoline** is critical to unambiguously assign the regiochemistry of the

addition, which can occur at C1 or C3 depending on the radical precursor used.

Workflow Visualization



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Figure 1: Validated workflow for isolating single crystals of electron-deficient isoquinolines.

Step-by-Step Crystallization Protocol (Self-Validating)

Objective: Grow single crystals suitable for XRD (dimensions > 0.1 mm).

- Solubility Check: Dissolve 10 mg of the purified compound in minimal Dichloromethane (DCM).
 - Validation: If the solution is cloudy, filter through a 0.45 μm PTFE syringe filter.
- Vapor Diffusion Setup (The "Double Vial" Method):
 - Place the saturated DCM solution (~0.5 mL) in a small (1.5 mL) vial.

- Place this small vial (uncapped) inside a larger (20 mL) scintillation vial.
- Add Pentane (3-5 mL) to the outer vial (ensure it does not overflow into the inner vial).
- Cap the outer vial tightly.
- Incubation: Store at 4°C (refrigerator) to slow the diffusion rate.
 - Mechanism:[1][2][3] Pentane (antisolvent) slowly diffuses into the DCM, gently lowering solubility and promoting ordered lattice growth.
- Harvesting: Check after 24-48 hours. Crystals should appear as colorless prisms or needles.
 - Troubleshooting: If oil forms, the diffusion was too fast. Repeat using Benzene/Pentane or by lowering the temperature to -20°C.

Characterization Data Specifications

When publishing or analyzing this structure, ensure your data meets these criteria to differentiate it from the 3-

isomer.

- ¹⁹F NMR (Representative):

to

ppm (Singlet).

- ¹H NMR Diagnostic: The C3 proton (singlet) is distinct. In the 1-

isomer, the proton at C3 is deshielded by the adjacent N and the inductive effect of the

, typically appearing around

8.5–8.8 ppm.

- X-Ray Space Group (Typical): Monoclinic

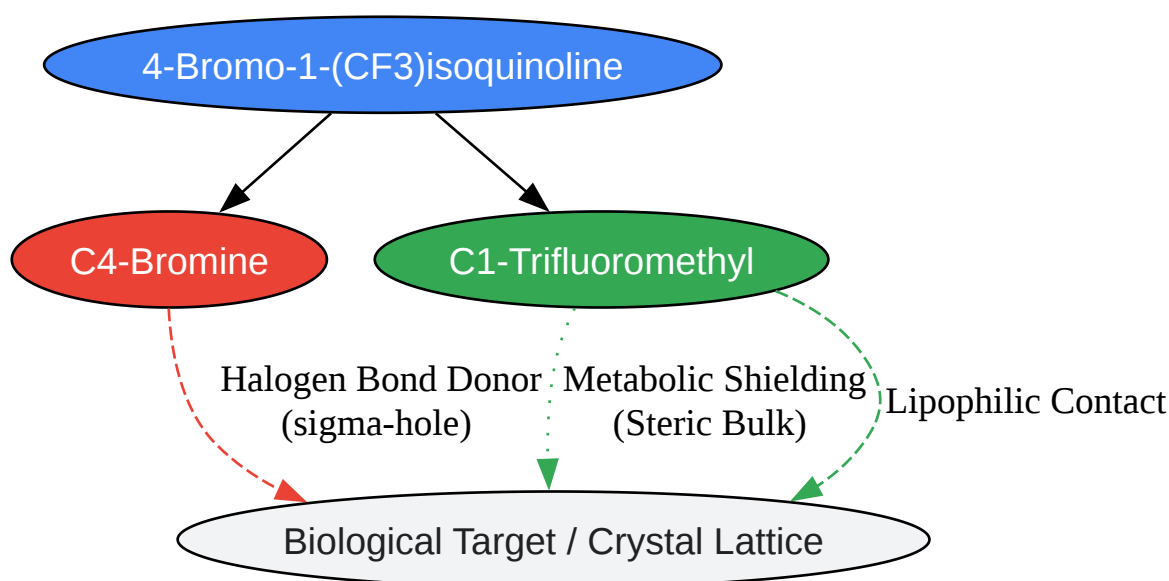
or Triclinic

- Anomalous Dispersion: Because of the heavy Bromine atom ($Z=35$), absolute structure determination is possible even without chiral centers if the space group is non-centrosymmetric, though this molecule is achiral.

Structural Insights: Why This Data Matters

The X-ray data for this compound reveals critical design parameters for medicinal chemistry.

Halogen Bonding & Steric Shielding



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Figure 2: Structural Activity Relationships (SAR) derived from crystallographic data.

- The Sigma-Hole: The C4-Br bond exhibits a "sigma-hole"—a region of positive electrostatic potential along the bond axis. In the crystal lattice, this often points toward the Nitrogen lone pair of a neighboring molecule (distance < sum of van der Waals radii).
 - Implication: In a protein binding pocket, this Br can form specific halogen bonds with backbone carbonyls (e.g., in kinase hinges).

- Orthogonal Fluorine Domain: The

group creates a hydrophobic, non-polarizable volume. In the crystal structure, these groups often cluster.

- Implication: This confirms the ability of the scaffold to fill hydrophobic pockets (e.g., S1 pockets in proteases) while protecting the metabolically labile C1 position from oxidation.

References

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